

# Unveiling the Crystalline Architecture of Tetracontane: A Technical Guide

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Compound of Interest		
Compound Name:	Tetracontane	
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[City, State] – December 13, 2025 – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the crystal structure of **tetracontane** (C<sub>40</sub>H<sub>82</sub>), a long-chain n-alkane. This document details the crystallographic parameters, explores its polymorphic behavior, and outlines the key experimental methodologies for its characterization, offering a critical resource for fields ranging from materials science to pharmaceutical development.

n-**Tetracontane**, a linear saturated hydrocarbon with 40 carbon atoms, serves as a model system for understanding the solid-state properties of long-chain hydrocarbons and polymers like polyethylene. In its solid state, **tetracontane** molecules adopt a nearly planar all-trans zigzag conformation, packing into a three-dimensional crystalline lattice primarily governed by van der Waals forces.

## Crystallographic Data of n-Tetracontane

At ambient temperature, n-**tetracontane** typically crystallizes in an orthorhombic system. This structure is characteristic of many long-chain even-numbered n-alkanes. The unit cell parameters and other key crystallographic data, determined through high-resolution X-ray diffraction techniques, are summarized below.



Parameter	Value
Crystal System	Orthorhombic
Space Group	Pca21 (predicted for long-chain even n-alkanes)
Unit Cell Dimensions	
a	~7.42 Å
b	~4.96 Å
С	~106.8 Å
Molecules per Unit Cell (Z)	4
C-C Bond Length	~1.54 Å
C-H Bond Length	~1.09 Å
C-C-C Bond Angle	~112°

Note: The exact unit cell parameters can vary slightly depending on the crystallization conditions and temperature.

## Polymorphism in n-Tetracontane

Like many long-chain alkanes, **tetracontane** exhibits polymorphism, the ability to exist in multiple crystalline forms. These different polymorphs can have distinct physical properties, including melting point, solubility, and stability. The primary polymorph at room temperature is orthorhombic. However, other phases, such as monoclinic or triclinic structures, can be observed under different temperature and pressure conditions. The study of these phase transitions is crucial for controlling the material properties of long-chain hydrocarbons.

## **Experimental Protocols**

The determination of the crystal structure of **tetracontane** and the investigation of its polymorphic forms rely on several key experimental techniques.

## **Single-Crystal X-ray Diffraction (SC-XRD)**



Single-crystal X-ray diffraction offers the most detailed information about the crystal structure, including precise bond lengths and angles.

### Methodology:

- Crystal Growth: High-purity (>98%) n-**tetracontane** is dissolved in a suitable solvent, such as n-hexane or toluene, at a slightly elevated temperature. Slow evaporation of the solvent at a constant temperature or slow cooling of a saturated solution is employed to grow single crystals of suitable size (typically 0.1-0.3 mm).
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.
- Data Collection: The mounted crystal is placed on a diffractometer equipped with a
  monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1] The
  crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of
  diffraction images are collected as the crystal is rotated.[1]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F<sup>2</sup>.

### **Powder X-ray Diffraction (PXRD)**

Powder X-ray diffraction is a powerful technique for phase identification and the determination of unit cell dimensions of a crystalline material.

#### Methodology:

- Sample Preparation: A sample of n-tetracontane is finely ground to a homogeneous powder to ensure random orientation of the crystallites.[2][3] The powder is then packed into a sample holder.
- Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) irradiates the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).



 Data Analysis: The resulting diffraction pattern is analyzed to identify the positions and intensities of the diffraction peaks. The peak positions are used to calculate the d-spacings according to Bragg's Law, which are then used to determine the unit cell parameters.

## **Experimental Workflow**

The following diagram illustrates the general workflow for the crystal structure analysis of **tetracontane**.



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General workflow for crystal structure analysis of tetracontane.

This technical guide provides a foundational understanding of the crystal structure of **tetracontane**, which is essential for researchers and professionals working with long-chain hydrocarbons and related materials. The detailed methodologies and data presented herein are intended to support further research and development in this critical area of materials science.

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